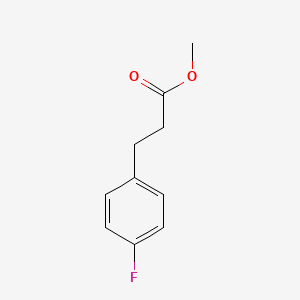

Methyl 3-(4-fluorophenyl)propanoate

Description

BenchChem offers high-quality Methyl 3-(4-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRXMWBQKYTDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628843 | |

| Record name | Methyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-14-5 | |

| Record name | Methyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Methyl 3-(4-fluorophenyl)propanoate in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-fluorophenyl)propanoate

Methyl 3-(4-fluorophenyl)propanoate (CAS No. 2928-14-5) is a fluorinated aromatic ester that serves as a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents.[1][2] Its strategic value lies in the unique combination of a reactive methyl ester group and a phenyl ring selectively modified with a fluorine atom. This fluorination is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[2]

This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, synthesis, and handling of Methyl 3-(4-fluorophenyl)propanoate. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and characterization of this versatile building block.

PART 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data for Methyl 3-(4-fluorophenyl)propanoate is summarized below.

| Property | Value | Source(s) |

| CAS Number | 2928-14-5 | [3][4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4] |

| Molecular Weight | 182.19 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥98% | [4] |

| Boiling Point | Data not publicly available | |

| Density | Data not publicly available | |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3] |

| InChI Key | XCRXMWBQKYTDFI-UHFFFAOYSA-N | [4] |

PART 2: Spectroscopic Signature Analysis (Theoretical)

While experimental spectra for this specific compound are not widely published, a robust theoretical analysis based on its structure allows for the confident prediction of its spectroscopic signature. This predictive analysis is an essential tool for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments in the molecule:

-

δ 7.15-7.25 ppm (2H, dd, J ≈ 8.5, 5.5 Hz): These are the two aromatic protons ortho to the fluorine atom (H-2, H-6). They appear as a doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.

-

δ 6.95-7.05 ppm (2H, t, J ≈ 8.7 Hz): These are the two aromatic protons meta to the fluorine atom (H-3, H-5). They appear as a triplet due to coupling with two equivalent neighboring protons and the fluorine atom (appearing as an apparent triplet in what is technically a more complex AA'BB' system).

-

δ 3.67 ppm (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group. There are no adjacent protons to cause splitting.

-

δ 2.94 ppm (2H, t, J ≈ 7.6 Hz): A triplet representing the two protons of the methylene group adjacent to the aromatic ring (-CH₂-Ar). It is split by the neighboring methylene group.

-

δ 2.62 ppm (2H, t, J ≈ 7.6 Hz): A triplet for the two protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O). It is split by the methylene group adjacent to the ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to display 8 unique signals:

-

δ ~173 ppm: The carbonyl carbon of the ester group.

-

δ ~161 ppm (d, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to the fluorine atom (C-4). It will appear as a doublet with a large coupling constant.

-

δ ~137 ppm (d, ⁴JCF ≈ 3 Hz): The aromatic carbon at the point of attachment to the propyl chain (C-1), showing a small long-range coupling to fluorine.

-

δ ~130 ppm (d, ³JCF ≈ 8 Hz): The two equivalent aromatic carbons ortho to the fluorine (C-2, C-6), appearing as a doublet due to coupling.

-

δ ~115 ppm (d, ²JCF ≈ 21 Hz): The two equivalent aromatic carbons meta to the fluorine (C-3, C-5), also appearing as a doublet.

-

δ ~52 ppm: The methoxy carbon (-OCH₃).

-

δ ~35 ppm: The aliphatic carbon adjacent to the carbonyl group (-CH₂-C=O).

-

δ ~30 ppm: The aliphatic carbon adjacent to the aromatic ring (-CH₂-Ar).

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear confirmation of the key functional groups:

-

~2950-3050 cm⁻¹: C-H stretching vibrations from the aliphatic and aromatic portions of the molecule.

-

~1735 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of a saturated ester.

-

~1510 cm⁻¹ and ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1225 cm⁻¹: A strong absorption corresponding to the C-O stretching of the ester group.

-

~1160 cm⁻¹: A distinct peak for the C-F stretching vibration.

Predicted Mass Spectrum (EI)

In electron ionization mass spectrometry, the following key fragments are anticipated:

-

m/z = 182: The molecular ion peak [M]⁺.

-

m/z = 151: Loss of the methoxy group (•OCH₃).

-

m/z = 123: Loss of the carbomethoxy group (•COOCH₃).

-

m/z = 109: The tropylium-like ion [C₇H₆F]⁺, a characteristic fragment for benzyl derivatives, formed after cleavage of the Cα-Cβ bond.

-

m/z = 59: The [COOCH₃]⁺ fragment.

PART 3: Synthesis Protocol via Fischer Esterification

The most direct and industrially scalable method for preparing Methyl 3-(4-fluorophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid.[5] This acid-catalyzed equilibrium reaction is driven to completion by using one of the reactants in excess.

Parent Compound: 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4)[2]

Detailed Step-by-Step Methodology

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-fluorophenyl)propionic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol (≥20 eq). The large excess of methanol serves as both the solvent and the reagent, critically shifting the reaction equilibrium towards the ester product according to Le Chatelier's principle.[5]

-

Catalyst Introduction: Cool the mixture in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid (TsOH, ~0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Workup - Quenching: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to neutralize the acid catalyst; effervescence (CO₂ evolution) will be observed.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). The organic solvent isolates the less polar ester product from the aqueous phase containing salts and residual methanol.

-

Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and then with brine (1x). This removes any remaining water-soluble impurities and aids in breaking emulsions.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude liquid can be purified by vacuum distillation to yield the final, high-purity Methyl 3-(4-fluorophenyl)propanoate.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for Methyl 3-(4-fluorophenyl)propanoate.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-(4-fluorophenyl)propanoate is not merely a reagent but a strategic precursor for creating high-value molecular scaffolds.

-

CNS and Anti-Inflammatory Agents: It is a documented intermediate in the synthesis of active ingredients targeting the central nervous system (CNS) and inflammatory pathways.[1] The 3-(4-fluorophenyl)propyl moiety is a common feature in various biologically active molecules.

-

Structure-Activity Relationship (SAR) Studies: As a readily available building block, it allows for the systematic exploration of SAR. The methyl ester can be easily hydrolyzed to the parent acid or converted to amides, allowing for diverse modifications to probe interactions with biological targets.[1]

-

The "Magic Methyl" and Fluorine Effects: The introduction of methyl groups can profoundly impact a drug's potency and pharmacokinetic profile, an observation often termed the "magic methyl" effect. Similarly, the strategic placement of fluorine, as seen in this compound, is a well-established strategy to block metabolic oxidation sites and improve binding affinity through favorable electronic interactions.[2] This makes the title compound an ideal starting point for lead optimization campaigns.

PART 5: Safety, Handling, and Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 3-(4-fluorophenyl)propanoate is not widely available, prudent handling based on its chemical class (aromatic ester) and the data for its precursor is required.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the ester.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This information is for guidance only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

MySkinRecipes. Methyl 3-(4-fluorophenyl)propanoate. [Link]

-

Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

-

Lookchem. Cas 5107-21-1,3-(4-fluorophenyl)propanehydrazide. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

ResearchGate. Methyl-Containing Pharmaceuticals. [Link]

-

Semantic Scholar. Methyl-Containing Pharmaceuticals. [Link]

Sources

- 1. Ethyl 3-(4-fluorophenyl)propanoate | CAS#:7116-38-3 | Chemsrc [chemsrc.com]

- 2. Cas 5107-21-1,3-(4-fluorophenyl)propanehydrazide | lookchem [lookchem.com]

- 3. Methyl 3-(4-fluorophenyl)propanoate CAS#: 2928-14-5 [chemicalbook.com]

- 4. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 5. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Characterization of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Introduction

2-Chloro-1-(1-chlorocyclopropyl)ethanone, CAS number 120983-72-4, is a halogenated ketone of significant interest in synthetic organic chemistry.[9] Its unique molecular architecture, featuring a reactive chloroacetyl group attached to a chlorocyclopropyl moiety, makes it a versatile building block for more complex molecules.[6] The presence of two reactive chlorine atoms and a strained cyclopropyl ring imparts a high degree of electrophilicity, rendering it particularly effective in nucleophilic substitution reactions.[9] This reactivity is pivotal to its primary application as a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazolethione fungicide.[6] Understanding the precise characterization of this compound is paramount for ensuring reaction efficiency, purity of the final product, and overall process safety in both research and industrial settings.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is fundamental for its handling, storage, and application in synthesis. The following table summarizes its key characteristics based on available data.

| Property | Value | Source(s) |

| CAS Number | 120983-72-4 | [6][7][] |

| Molecular Formula | C₅H₆Cl₂O | [] |

| Molecular Weight | 153.01 g/mol | [] |

| IUPAC Name | 2-chloro-1-(1-chlorocyclopropyl)ethanone | [7][] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 201.961 °C at 760 mmHg | [] |

| Density | 1.351 g/cm³ | [] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | |

| InChI Key | VHHGLRZRRBYTNE-UHFFFAOYSA-N | [6][] |

Synthesis and Mechanistic Considerations

The industrial synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. Modern methods often involve the controlled chlorination of a suitable precursor, such as cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[9]

Illustrative Synthetic Pathway

A common synthetic route involves the chlorination of 1-(1-chlorocyclopropyl)ethanone. This reaction is typically carried out using chlorine gas in a chlorinated solvent like dichloromethane (DCM), often with a catalyst to improve selectivity.[9] The rationale for this approach lies in the stepwise introduction of chlorine, first onto the cyclopropane ring and subsequently onto the acetyl methyl group.

Core Application: Synthesis of Prothioconazole

The primary industrial application of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is as a crucial precursor in the synthesis of the fungicide Prothioconazole.[6] This synthesis pathway leverages the reactivity of the chloroacetyl group in a nucleophilic substitution reaction with 1,2,4-triazole. This reaction forms a direct precursor to the final active ingredient, highlighting the importance of the title compound as a high-value intermediate.[6]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Chloro-1-(1-chlorocyclopropyl)ethanone. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The methylene protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum.[6]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the carbonyl carbon, the chlorinated methylene carbon, the quaternary cyclopropyl carbon, and the two methylene carbons of the cyclopropyl ring.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chloro-1-(1-chlorocyclopropyl)ethanone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analysis: Integrate the ¹H NMR signals to confirm proton ratios and analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern for two chlorine atoms.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom and cleavage adjacent to the carbonyl group (alpha-cleavage).

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Separation: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and temperature program to separate the compound from any impurities.

-

MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300) using electron ionization (EI) at 70 eV.

-

Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the compound.

Step-by-Step Protocol for HPLC Purity Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water.[10] For MS compatibility, a volatile acid like formic acid can be used as an additive.[10]

-

Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the batch to be tested.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.[10]

-

Detection: UV detection at a suitable wavelength.

-

Flow Rate and Temperature: Optimize for good peak shape and resolution.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks (area percent method).

Safety and Handling

2-Chloro-1-(1-chlorocyclopropyl)ethanone is classified as a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from Sigma-Aldrich website.

-

Benchchem. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4. Retrieved from Benchchem website.[6]

-

Advanced ChemBlocks. (n.d.). 2-Chloro-1-(1-chlorocyclopropyl)ethanone 97% | CAS: 120983-72-4. Retrieved from Advanced ChemBlocks website.[7]

-

BOC Sciences. (n.d.). CAS 120983-72-4 2-chloro-1-(1-chlorocyclopropyl)ethan-1-one. Retrieved from BOC Sciences website.[]

-

BOC Sciences. (n.d.). Methyl 3-(4-fluorophenyl)propanoate CAS NO.2928-14-5. Retrieved from BOC Sciences website.[1]

-

MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from MySkinRecipes website.[2]

-

abcr Gute Chemie. (n.d.). AB309720 | CAS 2928-14-5. Retrieved from abcr Gute Chemie website.

-

Parchem. (n.d.). Methyl 3-(4-Fluorophenyl)Propanoate (Cas 2928-14-5). Retrieved from Parchem website.[3]

-

ChemicalBook. (n.d.). 4-氟苯丙酸甲酯 | 2928-14-5. Retrieved from ChemicalBook website.[4]

-

CymitQuimica. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from CymitQuimica website.[5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[9]

- SIELC Technologies. (2018). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-.

Sources

- 1. Methyl 3-(4-fluorophenyl)propanoate, CasNo.2928-14-5 BOC Sciences United States [bocscichem.lookchem.com]

- 2. Methyl 3-(4-fluorophenyl)propanoate [myskinrecipes.com]

- 3. parchem.com [parchem.com]

- 4. 4-氟苯丙酸甲酯 | 2928-14-5 [m.chemicalbook.com]

- 5. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-1-(1-chlorocyclopropyl)ethanone 97% | CAS: 120983-72-4 | AChemBlock [achemblock.com]

- 9. nbinno.com [nbinno.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

A Comprehensive Technical Guide to Methyl 3-(4-fluorophenyl)propanoate: Synthesis, Characterization, and Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] Methyl 3-(4-fluorophenyl)propanoate is a key exemplar of such a strategic building block. This guide provides an in-depth exploration of its synthesis, analytical characterization, and critical applications, designed for researchers and professionals engaged in drug development and advanced chemical synthesis. We will move beyond mere procedural outlines to dissect the underlying chemical principles, ensuring a robust and reproducible understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. Methyl 3-(4-fluorophenyl)propanoate is systematically named according to IUPAC nomenclature, and its core properties are summarized below. This compound is a colorless liquid at room temperature.[2]

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-(4-fluorophenyl)propanoate | - |

| CAS Number | 2928-14-5 | [1][3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1] |

| Physical Form | Liquid | [2] |

| InChIKey | XCRXMWBQKYTDFI-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)F | - |

Synthesis Strategies: From Precursors to Purified Product

The synthesis of Methyl 3-(4-fluorophenyl)propanoate can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity. We will detail the most direct and common laboratory-scale method, the Fischer Esterification, and conceptually outline two powerful alternative routes.

Primary Synthesis Route: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] This method is favored for its operational simplicity and use of readily available, cost-effective reagents. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, typically by using an excess of the alcohol (methanol in this case), which also serves as the solvent.[5][6][7]

Objective: To synthesize Methyl 3-(4-fluorophenyl)propanoate from 3-(4-fluorophenyl)propanoic acid and methanol.

Materials:

-

3-(4-fluorophenyl)propanoic acid

-

Methanol (Anhydrous), reagent grade

-

Sulfuric Acid (H₂SO₄), concentrated (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-(4-fluorophenyl)propanoic acid (e.g., 10.0 g, 1.0 eq). Add an excess of anhydrous methanol (e.g., 100 mL), which acts as both reactant and solvent.

-

Catalyst Addition: While stirring the mixture gently in an ice bath, slowly add concentrated sulfuric acid (e.g., 1.0 mL) dropwise. The addition is exothermic and should be performed with caution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up & Neutralization: Transfer the residue into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the remaining acid (Caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic (pH 7-8).

-

Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether. Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layer with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Concentration: Remove the solvent (diethyl ether) from the filtrate via rotary evaporation to yield the crude product, Methyl 3-(4-fluorophenyl)propanoate, as an oil.

-

Purification (Optional): For higher purity, the crude oil can be purified by vacuum distillation.

Alternative Synthetic Pathways (Conceptual)

While Fischer esterification is direct, other modern synthetic methods offer alternative routes, particularly for creating diverse analogues for structure-activity relationship (SAR) studies.

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9][10] This approach can construct the carbon skeleton of the target molecule from simpler precursors.

-

Precursors: 4-fluoro-iodobenzene (or 4-fluorobromobenzene) and methyl acrylate.

-

Catalyst: A palladium(0) source, often generated in situ from Palladium(II) acetate [Pd(OAc)₂], with a phosphine ligand like triphenylphosphine (PPh₃).[9]

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) is required to neutralize the hydrogen halide formed during the reaction.[9]

-

Outcome: This reaction forms methyl 3-(4-fluorophenyl)propenoate (methyl 4-fluorocinnamate). A subsequent hydrogenation step is then required to reduce the double bond and yield the final product.

If the unsaturated precursor, methyl 3-(4-fluorophenyl)propenoate, is available, a direct catalytic hydrogenation is the most efficient method for saturation.

-

Precursor: Methyl 3-(4-fluorophenyl)propenoate.

-

Reagent: Hydrogen gas (H₂).

-

Catalyst: A heterogeneous catalyst such as palladium on activated carbon (Pd/C) is highly effective.

-

Mechanism: The reaction involves the addition of two hydrogen atoms across the alkene double bond on the surface of the metal catalyst, resulting in the desired saturated propanoate ester.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any protocol. Standard spectroscopic techniques provide a definitive structural fingerprint. The expected data for Methyl 3-(4-fluorophenyl)propanoate are summarized below, based on principles of spectroscopic analysis for similar structures like methyl propanoate.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | ~7.0-7.2 ppm: Multiplet, 2H (aromatic protons ortho to Fluorine).~6.9-7.1 ppm: Multiplet, 2H (aromatic protons meta to Fluorine).~3.6 ppm: Singlet, 3H (methyl ester, -OCH₃).~2.9 ppm: Triplet, 2H (methylene group adjacent to aromatic ring, -CH₂-Ar).~2.6 ppm: Triplet, 2H (methylene group adjacent to carbonyl, -CH₂-C=O). |

| ¹³C NMR | ~173 ppm: Carbonyl carbon (C=O).~160-163 ppm: Aromatic C-F (¹JCF coupling).~130-135 ppm: Aromatic carbons.~115 ppm: Aromatic carbons.~51 ppm: Methyl ester carbon (-OCH₃).~35 ppm: Methylene carbon (-CH₂-C=O).~30 ppm: Methylene carbon (-CH₂-Ar). |

| IR Spectroscopy | ~1735-1750 cm⁻¹: Strong C=O stretch (characteristic of an aliphatic ester).~2850-3000 cm⁻¹: C-H stretching from aliphatic groups.~1200-1250 cm⁻¹: C-O stretch.~1150-1200 cm⁻¹: Strong C-F stretch. |

| Mass Spectrometry | m/z 182.19: Molecular ion peak [M]⁺ corresponding to C₁₀H₁₁FO₂. |

Applications in Research and Drug Development

Methyl 3-(4-fluorophenyl)propanoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals.[1]

-

Scaffold for Active Pharmaceutical Ingredients (APIs): It serves as a key building block for APIs targeting the central nervous system (CNS) and for anti-inflammatory agents.[1]

-

Medicinal Chemistry and SAR Studies: The 4-fluorophenyl motif is a bioisostere of a phenyl group. Its inclusion is a common strategy in medicinal chemistry to modulate electronic properties and, crucially, to block metabolic oxidation at the para-position of the phenyl ring. This often leads to improved metabolic stability and a more favorable pharmacokinetic profile. The ester functional group provides a reactive handle for further chemical transformations, such as amidation or reduction, to build molecular diversity for structure-activity relationship (SAR) studies.[1]

-

Agrochemical and Materials Science: Beyond pharmaceuticals, its reactivity and structural features make it a candidate for use in the synthesis of specialized agrochemicals and polymers.[1]

Safety and Handling

As with all laboratory chemicals, Methyl 3-(4-fluorophenyl)propanoate should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

-

University of California, Davis. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Course Hero. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of California, Davis. (2023). Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

Sources

- 1. Methyl 3-(4-fluorophenyl)propanoate [myskinrecipes.com]

- 2. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. mdpi.com [mdpi.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-fluorophenyl)propanoate

Introduction

Methyl 3-(4-fluorophenyl)propanoate, a fluorinated aromatic ester, is a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structural motifs are prevalent in various biologically active molecules, and the incorporation of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 3-(4-fluorophenyl)propanoate, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Physicochemical Characteristics

Core Compound Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2][3][4] |

| Molecular Weight | 182.19 g/mol | [1][3][4] |

| CAS Number | 2928-14-5 | [1][2][3][4] |

| Appearance | Liquid | [1] |

Key Physical Properties

| Property | Value (Experimental or Predicted) | Rationale/Context from Analogs |

| Boiling Point | Data not available. Predicted to be > 200 °C. | The boiling point of the non-fluorinated analog, methyl 3-phenylpropanoate, is approximately 238-239 °C. The introduction of a fluorine atom is expected to have a minor effect on the boiling point. |

| Density | Data not available. Predicted to be ~1.1 g/cm³. | The density of the ethyl ester analog, ethyl 3-(4-fluorophenyl)propanoate, is reported to be 1.093 g/cm³. The methyl ester would be expected to have a slightly higher density. |

| Refractive Index | Data not available. Predicted to be ~1.49. | The refractive index is influenced by the polarizability of the molecule. The presence of the aromatic ring and the ester group suggests a value in this range. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). | The ester functionality provides some polarity, but the dominant aromatic and aliphatic portions of the molecule render it hydrophobic. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Methyl 3-(4-fluorophenyl)propanoate. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two sets of doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be coupled to the fluorine, and the protons meta to the fluorine will also show coupling.

-

Methylene Protons (α to carbonyl): A triplet around δ 2.6 ppm.

-

Methylene Protons (β to carbonyl): A triplet around δ 2.9 ppm.

-

Methyl Protons: A singlet around δ 3.7 ppm for the ester methyl group.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 173 ppm.[5]

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-40 ppm.

-

Methyl Carbon: A signal around δ 52 ppm for the ester methyl group.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[6]

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.[6]

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of esters.

-

Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and cleavage at the C-C bond alpha to the carbonyl group. The tropylium ion (C₇H₇⁺) at m/z = 91 is also a common fragment for compounds containing a benzyl group. The presence of the fluorophenyl group will also lead to characteristic fragments.[7][8][9][10]

Experimental Protocols for Physical Property Determination

The following section details the methodologies for the experimental determination of the key physical properties of Methyl 3-(4-fluorophenyl)propanoate. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis via Fischer-Speier Esterification

The synthesis of Methyl 3-(4-fluorophenyl)propanoate is most commonly achieved through the Fischer-Speier esterification of 3-(4-fluorophenyl)propanoic acid with methanol, using a strong acid catalyst.[1][6] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed.

Materials:

-

3-(4-fluorophenyl)propanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-(4-fluorophenyl)propanoic acid and an excess of anhydrous methanol (e.g., 10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Methyl 3-(4-fluorophenyl)propanoate. Further purification can be achieved by vacuum distillation.

Caption: Fischer-Speier Esterification Workflow.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus)

-

Sample of Methyl 3-(4-fluorophenyl)propanoate

Procedure:

-

Add a small amount of the liquid (a few drops) into the small test tube.

-

Place the capillary tube, with its open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air inside the capillary expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Caption: Micro Boiling Point Determination Workflow.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

Sample of Methyl 3-(4-fluorophenyl)propanoate

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The volume of the liquid is the known volume of the pycnometer (V).

-

Calculate the density (ρ) using the formula: ρ = m/V.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Materials:

-

Abbe refractometer

-

Sample of Methyl 3-(4-fluorophenyl)propanoate

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the sample onto the prism of the refractometer.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Conclusion

This technical guide has provided a detailed overview of the physical properties of Methyl 3-(4-fluorophenyl)propanoate. While some experimental data for this specific compound are not widely available, we have presented predicted values based on established chemical principles and data from analogous compounds. The provided experimental protocols offer a robust framework for the determination of its key physical characteristics, which are crucial for its application in research and development. The synthesis and characterization of this and similar fluorinated compounds will continue to be an important area of study, contributing to the advancement of medicinal chemistry and materials science.

References

-

abcr GmbH. Methyl 3-(4-fluorophenyl)propanoate, 98%. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]

-

SpectraBase. Methyl 3-amino-3-(4-fluorophenyl)propanoate. [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Methyl 3-amino-3-(4-fluorophenyl)-propionate. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chegg.com. Solved Below is the predicted 1H NMR spectrum of methyl. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

ResearchGate. (b) Infrared spectrum of methyl propionate recorded after deposition at.... [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a.... [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Reddit. H-NMR Help!. [Link]

-

Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

Sources

- 1. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-(4-fluorophenyl)propanoate, CasNo.2928-14-5 BOC Sciences United States [bocscichem.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. 4-氟苯丙酸甲酯 | 2928-14-5 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

"spectroscopic data of Methyl 3-(4-fluorophenyl)propanoate"

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-(4-fluorophenyl)propanoate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

Methyl 3-(4-fluorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise structural confirmation and purity assessment are critical for ensuring the efficacy and safety of downstream products. This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(4-fluorophenyl)propanoate, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships behind spectral features, present standardized protocols for data acquisition, and offer a logical workflow for the complete characterization of the molecule, grounded in established scientific principles.

Molecular Structure and Spectroscopic Significance

The unequivocal identification of a chemical entity relies on a composite of analytical techniques, each providing a unique piece of the structural puzzle. For Methyl 3-(4-fluorophenyl)propanoate, its structure comprises a para-substituted fluorophenyl ring connected to a methyl propanoate chain. This combination of an aromatic system, an aliphatic chain, and an ester functional group gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in process development and quality control.

The numbering convention used for NMR assignments in this guide is presented below.

Caption: Figure 1: Structure of Methyl 3-(4-fluorophenyl)propanoate with numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For Methyl 3-(4-fluorophenyl)propanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of hydrogen atoms. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment; integration, which corresponds to the number of protons; and multiplicity (splitting pattern), which reveals adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Data Interpretation and Causality:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |

| H-2, H-6 | ~7.15 | Doublet of doublets (or Multiplet) | 2H | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | These protons are ortho to the electron-withdrawing propanoate group and are coupled to both the adjacent H-3/H-5 protons and the fluorine atom. |

| H-3, H-5 | ~7.00 | Triplet (or Multiplet) | 2H | J(H,H) ≈ 8.7, J(H,F) ≈ 8.7 | These protons are meta to the propanoate group and ortho to the fluorine atom. Their signal appears as a pseudo-triplet due to similar coupling constants with both adjacent protons and the fluorine. |

| O-CH₃ | ~3.68 | Singlet | 3H | - | The methyl ester protons are chemically isolated with no adjacent protons, resulting in a singlet. Its chemical shift is characteristic of methyl esters.[1] |

| Cβ-H₂ | ~2.92 | Triplet | 2H | J(H,H) ≈ 7.6 | These benzylic protons are adjacent to the Cα methylene group (2 protons), resulting in a triplet (n+1=3). |

| Cα-H₂ | ~2.63 | Triplet | 2H | J(H,H) ≈ 7.6 | These protons are adjacent to the Cβ methylene group (2 protons), resulting in a triplet. They are deshielded by the adjacent carbonyl group. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp line for each unique carbon environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-30 mg in 0.7 mL of CDCl₃.

-

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.

Data Interpretation and Causality:

The molecule has 8 unique carbon environments, but due to symmetry in the aromatic ring, only 8 signals are expected. The fluorine atom introduces C-F coupling, which can be observed as split signals, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) decreasing with the number of bonds separating the atoms.

| Assignment | Chemical Shift (δ) ppm (Predicted) | Carbon Type | Rationale & C-F Coupling |

| C=O | ~173.2 | C | The carbonyl carbon of the ester group is highly deshielded and appears at the low-field end of the spectrum.[2][3] |

| C-4 | ~161.5 | C | This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |

| C-1 | ~136.5 | C | The ipso-carbon to which the propanoate chain is attached. Its signal is often of lower intensity. |

| C-2, C-6 | ~129.8 | CH | These carbons are ortho to the fluorine, resulting in a two-bond C-F coupling (²JCF ≈ 8 Hz). |

| C-3, C-5 | ~115.4 | CH | These carbons are meta to the fluorine, showing a three-bond C-F coupling (³JCF ≈ 21 Hz). |

| O-CH₃ | ~51.7 | CH₃ | The methyl ester carbon, a characteristic shift for this functional group.[3] |

| Cβ | ~35.4 | CH₂ | The benzylic carbon, deshielded by the aromatic ring. |

| Cα | ~30.1 | CH₂ | The carbon alpha to the carbonyl group. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range.[4][5]

Data Interpretation: For Methyl 3-(4-fluorophenyl)propanoate, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride. In a high-resolution spectrum, this signal will be split into a multiplet due to coupling with the ortho protons (H-3 and H-5). The interpretation of ¹⁹F NMR can sometimes be complex as the origins of chemical shifts are not as well understood as for ¹H and ¹³C.[6] However, its presence confirms the incorporation of fluorine into the molecular structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Processing: Perform a background scan of the clean ATR crystal first, then ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Significance |

| ~3050-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2955, 2875 | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the propanoate chain (CH₂ and CH₃ groups).[7] |

| ~1740 | C=O Stretch (Ester) | This is a very strong, sharp, and characteristic absorption, confirming the ester functional group. [8] |

| ~1605, 1510 | Aromatic C=C Stretch | Characteristic absorptions for the benzene ring skeleton. |

| ~1250-1160 | C-O Stretch (Ester) | A strong band associated with the ester C-O single bond.[8] |

| ~1220 | C-F Stretch | Confirms the presence of the carbon-fluorine bond. |

| ~830 | C-H Out-of-Plane Bend | A strong band indicative of 1,4- (para) disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Experimental Protocol: GC-MS (EI) Acquisition

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

-

Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

-

MS Parameters: The EI source is typically operated at 70 eV. The mass analyzer scans a range from m/z 40 to 400.

Data Interpretation:

The molecular weight of Methyl 3-(4-fluorophenyl)propanoate (C₁₀H₁₁FO₂) is 182.19 g/mol .[9]

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 182 | [M]⁺• | Molecular Ion. Its presence confirms the molecular weight. |

| 151 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 123 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 109 | [C₇H₆F]⁺ | Formation of a fluorotropylium cation, a common and stable fragment for benzyl-type compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation (less likely due to fluorine). |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

Integrated Spectroscopic Workflow for Quality Assurance

In a drug development or manufacturing setting, a multi-technique approach is essential for robust quality control. The following workflow ensures the identity and purity of Methyl 3-(4-fluorophenyl)propanoate.

Caption: Figure 2: A logical workflow for the spectroscopic quality control of the title compound.

Conclusion

The spectroscopic characterization of Methyl 3-(4-fluorophenyl)propanoate is unambiguous when a combination of NMR, IR, and MS is employed. The key identifying features are the characteristic A'A'B'B' system in the aromatic region of the ¹H NMR, the highly deshielded carbonyl carbon (~173 ppm) and fluorine-coupled aromatic carbons in the ¹³C NMR, the strong carbonyl stretch at ~1740 cm⁻¹ in the IR spectrum, and the molecular ion peak at m/z 182 in the mass spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and assess the quality of this important synthetic intermediate.

References

-

Quora. (2024). How to interpret the 19F NMR spectra. Available from: [Link]

-

Wang, L., et al. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Available from: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available from: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available from: [Link]

-

SpectraBase. (2025). Methyl 3-amino-3-(4-fluorophenyl)propanoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Available from: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. (n.d.). Methyl 4-fluorobenzoylacetate - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

PubChem. (2025). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Available from: [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available from: [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Available from: [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of methyl propanoate. Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

MassBank of North America. (n.d.). Spectrum HMDB0030060_c_ms_100515 for Methyl 3-phenylpropanoate. Available from: [Link]

-

SpectraBase. (2026). Methyl-3-(p-fluorophenylthio)propanoate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. (2025). Methyl 3-(4-methoxyphenyl)propanoate. Available from: [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Available from: [Link]

-

ResearchGate. (2002). Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Available from: [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

-

PubChem. (2025). Methyl 3-(4-aminophenyl)propanoate. Available from: [Link]

-

Semantic Scholar. (2013). Synthesis, spectroscopic characterization, X-ray structure and biological screenings of organotin(IV) 3-[(3,5-dichlorophenylamido)]propanoates. Available from: [Link]

-

MDPI. (n.d.). Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. Available from: [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Methyl 3-(4-fluorophenyl)propanoate [myskinrecipes.com]

"Methyl 3-(4-fluorophenyl)propanoate molecular weight"

An In-Depth Technical Guide to the Molecular Weight of Methyl 3-(4-fluorophenyl)propanoate

This guide provides a comprehensive technical overview of the molecular weight of Methyl 3-(4-fluorophenyl)propanoate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore its theoretical basis, experimental verification, and significance in a scientific context. We will detail the causality behind experimental choices and present self-validating protocols for its determination, ensuring scientific integrity and trustworthiness.

Introduction to Methyl 3-(4-fluorophenyl)propanoate

Methyl 3-(4-fluorophenyl)propanoate (CAS No: 2928-14-5) is a small organic molecule classified as a halogenated benzene and an ester.[2] Its structure, featuring a fluorinated aromatic ring, makes it a valuable building block in medicinal chemistry, often used to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).[1] Accurate determination of its molecular weight is a foundational step in its characterization, essential for identity confirmation, purity assessment, and stoichiometric calculations in synthetic workflows.

Part 1: Theoretical Molecular Weight

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (often used in bulk chemistry) and the monoisotopic mass (critical for mass spectrometry).

Chemical Formula and Structure

The established chemical formula for Methyl 3-(4-fluorophenyl)propanoate is C₁₀H₁₁FO₂ .[1][2] This formula is the basis for all theoretical calculations.

Calculation of Average Molecular Weight

The average molecular weight is calculated using the weighted average atomic masses of the constituent elements, accounting for their natural isotopic abundance.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 182.194 |

Based on this, the average molecular weight is 182.19 g/mol .[1][3]

Monoisotopic Mass

In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve ions differing by minute mass values.

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 182.084308 |

The calculated monoisotopic mass is therefore approximately 182.084 Da . This precise value is the target for experimental verification using HRMS.

Part 2: Experimental Verification and Structural Confirmation

Theoretical values require rigorous experimental validation. The two cornerstone techniques for this purpose are Mass Spectrometry (MS) for direct mass measurement and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural confirmation.[4]

Mass Spectrometry: Direct Molecular Weight Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[5] For a polar molecule like Methyl 3-(4-fluorophenyl)propanoate, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a highly effective method.

-

Sample Preparation:

-

Accurately weigh ~1 mg of Methyl 3-(4-fluorophenyl)propanoate.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

-

-

Liquid Chromatography (LC) Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Causality: The chromatographic step separates the analyte from potential impurities and the solvent front, ensuring a clean introduction into the mass spectrometer, which is critical for obtaining a clear mass spectrum and avoiding ion suppression.[6][7]

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

Scan Range: 50 - 500 m/z.

-

Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺.

-

Calculation: Expected m/z = Monoisotopic Mass + Mass of Proton = 182.0843 + 1.0078 = 183.0921 .

-

The resulting mass spectrum should show a prominent peak at an m/z value corresponding to 183.0921. High-resolution instruments should provide this mass with an accuracy of <5 ppm, offering extremely high confidence in the elemental composition (C₁₀H₁₁FO₂).

Caption: Logic diagram for structure and molecular weight validation.

Part 3: Significance in Scientific Research and Drug Development

The precise and accurate determination of molecular weight is not a trivial academic exercise; it is a critical requirement in regulated scientific environments.

-

Identity and Purity: It serves as a primary identifier for raw materials, intermediates, and final products. Any deviation from the expected molecular weight can indicate impurities, degradation, or an incorrect substance entirely.

-

Reaction Monitoring: In synthetic chemistry, LC-MS is used to track the progress of a reaction by observing the disappearance of starting material ions and the appearance of product ions.

-

Regulatory Submission: For pharmaceutical development, accurate mass data is a non-negotiable part of the characterization data package submitted to regulatory agencies like the FDA. It forms the basis of the compound's identity.

Conclusion

The molecular weight of Methyl 3-(4-fluorophenyl)propanoate is theoretically calculated to be 182.194 g/mol (average) and 182.084 Da (monoisotopic). This fundamental property is experimentally confirmed through a synergistic approach: high-resolution mass spectrometry provides a direct and precise measurement of the mass, while NMR spectroscopy validates the underlying atomic arrangement. This dual-validation workflow ensures the highest degree of scientific confidence, which is essential for the compound's application in the exacting fields of research and drug development.

References

-

PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Morsch, L. A., et al. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(4-fluorophenyl)propanoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Yale School of Medicine. (n.d.). Small Molecules Quantitation. Proteomics. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

Sources

- 1. Methyl 3-(4-fluorophenyl)propanoate [myskinrecipes.com]

- 2. Methyl 3-(4-fluorophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 3-(4-fluorophenyl)propanoate CAS#: 2928-14-5 [chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. tecan.com [tecan.com]

- 7. biocompare.com [biocompare.com]

A Comprehensive Technical Guide to Methyl 3-(4-fluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Properties

Methyl 3-(4-fluorophenyl)propanoate is a halogenated benzene and an ester with significant applications in medicinal chemistry.[1] Its fluorinated aromatic structure is particularly valuable for enhancing the metabolic stability and bioavailability of pharmaceutical compounds.[2]

Core Chemical Data

| Property | Value | Source |